2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
2-(5-Chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a structurally complex compound featuring a benzothiazole core substituted with a methyl group at the 4-position, a 5-chlorothiophen-2-yl moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The chlorothiophene group may contribute to electron-deficient aromatic interactions, while the dimethylamino group likely improves aqueous solubility and bioavailability .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS2.ClH/c1-13-6-4-7-15-18(13)21-19(26-15)23(11-5-10-22(2)3)17(24)12-14-8-9-16(20)25-14;/h4,6-9H,5,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKCYCVDAPRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CC3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Yield: Electron-withdrawing groups (e.g., nitro in 12–13) correlate with lower yields (53–58%), likely due to steric or electronic hindrance during synthesis. The target compound’s dimethylaminopropyl group may improve solubility but complicate purification.
- Melting Points: Aromatic substituents (e.g., indole in 10) increase melting points (>200°C), suggesting stronger intermolecular interactions.
Functional Implications
- Bioavailability: The dimethylaminopropyl group in the target compound may enhance water solubility compared to the methoxyphenyl (compound 9) or fluorophenyl (compound 12) groups, which are more lipophilic.
- Electron-Deficient Moieties: The 5-chlorothiophen-2-yl group mirrors the nitro-furyl (compounds 12–13) and chlorobenzylidene (compound 9) groups, which are known to engage in charge-transfer interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
